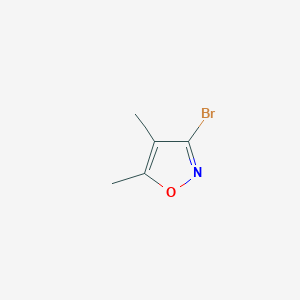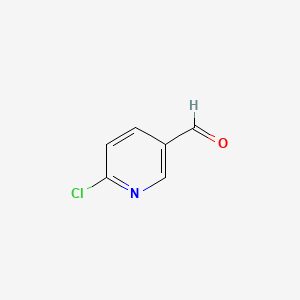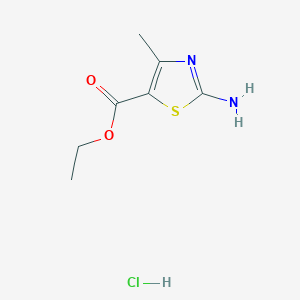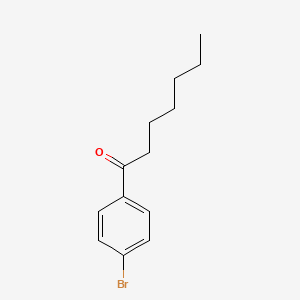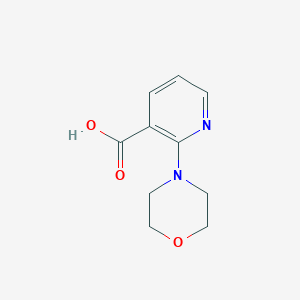![molecular formula C10H10N2O2 B1586004 methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2849-92-5](/img/structure/B1586004.png)
methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Applications De Recherche Scientifique
Summary of the Application
1H-Benzo[d]imidazole derivatives are being studied as potential inhibitors for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . The process led to the discovery of a potent PqsR antagonist .
Results or Outcomes
The compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . It showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
2. Application in Anticancer Research
Summary of the Application
Benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents .
Methods of Application or Experimental Procedures
The study involved the synthesis of 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles .
Results or Outcomes
The synthesized compounds possessed potent antiproliferative activity in cancer cell lines .
3. Application in Antibacterial and Antifungal Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives have been found to have potential as antibacterial and antifungal agents .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy against different bacterial and fungal strains .
Results or Outcomes
The synthesized compounds showed significant antibacterial and antifungal activities .
4. Application in Broad Range of Biological Activities
Summary of the Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1, 3-diazole derivatives and testing their efficacy in different biological activities .
Results or Outcomes
The synthesized compounds showed significant efficacy in different biological activities .
5. Application in Antihistaminic Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives are used in the development of antihistaminic agents . These agents are used to treat allergic reactions .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antihistaminic agents .
Results or Outcomes
The synthesized compounds showed significant efficacy as antihistaminic agents .
6. Application in Antiulcer Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives are used in the development of antiulcer agents . These agents are used to treat ulcers .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antiulcer agents .
Results or Outcomes
The synthesized compounds showed significant efficacy as antiulcer agents .
Safety And Hazards
While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .
Orientations Futures
Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
methyl 1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNPUAHUGTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384369 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
2849-92-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

